

Application Note: Precision Dissection of Adrenorphin Function using CRISPR Base Editing

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Compound of Interest

Compound Name: *adrenorphin*

Cat. No.: *B1662685*

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Abstract

Adrenorphin (Metorphamide) is a potent, C-terminally amidated opioid octapeptide derived from the PENK (Proenkephalin A) gene.[1][2] Unlike classical gene knockouts, studying **adrenorphin** presents a unique challenge: it is not encoded by a distinct gene but is a post-translational cleavage product. Standard CRISPR-Cas9 disruption of the PENK gene results in the global loss of all enkephalins (Met-enkephalin, Leu-enkephalin, etc.), confounding functional analysis. This Application Note details a precision medicine-grade protocol using Cytosine Base Editing (CBE) to selectively ablate **adrenorphin** production while preserving the upstream Met-enkephalin reservoir.

Introduction: The "Gene" vs. "Peptide" Challenge

Adrenorphin (Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH₂) is generated via proteolytic processing of Proenkephalin A. It exhibits distinct pharmacological properties, including high affinity for

- and

-opioid receptors, unlike the

-preferring Met-enkephalin [1].[1][2]

To isolate **adrenorphin** function, researchers must bypass the "blunt hammer" of Cas9 indels. A frameshift mutation in PENK eliminates the entire prohormone. Therefore, the experimental

logic must shift from Gene Disruption to Domain-Specific Mutagenesis.

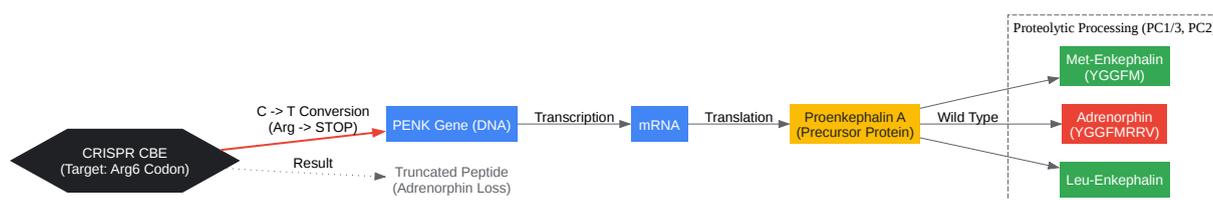
The Strategic Solution: Stop-Codon Introduction

The **adrenorphin** sequence shares its N-terminal pentapeptide (YGGFM) with Met-enkephalin. The differentiating residues are the C-terminal Arg-Arg-Val.[1][2]

- Objective: Terminate translation immediately after the Met-enkephalin sequence or mutate the specific cleavage sites required for **adrenorphin** maturation.
- Method: Use CRISPR Cytosine Base Editors (CBEs) to convert the Arginine (Arg6) codon (CGA, CGC, CGG, or CGT) into a Stop codon (TGA) or mutate the dibasic cleavage motif to prevent processing.

Strategic Framework & Workflow

The following diagram illustrates the processing pathway of Proenkephalin and the specific intervention point for CRISPR Base Editing.



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Figure 1: Strategic intervention point for selective **Adrenorphin** ablation using CRISPR Cytosine Base Editors (CBE).

Protocol 1: In Silico Design & Target Selection

Objective: Identify the specific genomic region encoding the **Adrenorphin** C-terminus and design sgRNAs for Base Editing.

Step 1: Locate the Sequence

Adrenorphin is located within the PENK coding sequence. In humans (Chr 8), the peptide sequence is YGGFMRRV.

- Access the UCSC Genome Browser or Ensembl.
- Search for PENK (Human GRCh38/hg38).
- Locate the exon containing the sequence: TAT GGG GGC TTC ATG AGA CGC GTG (Note: Codons may vary; search for the amino acid motif).
 - Critical Check: The target is the Arg-Arg (RR) motif.
 - Arginine codons: CGT, CGC, CGA, CGG, AGA, AGG.
 - CBE Target: We need an Arginine codon that can be converted to a STOP (TGA) via a C-to-T transition.
 - Target Codon: CGA (Arg)
TGA (Stop). Or CAA (Gln)
TAA (Stop) on the antisense strand.

Step 2: sgRNA Design for CBE

Use a Base Editing design tool (e.g., BE-Hive or Benchling).

- Window: The target "C" must fall within the editing window (typically positions 4–8 of the protospacer, counting PAM as 21-23).
- PAM: NGG (SpCas9) or NG (SpCas9-NG variants).

Table 1: Theoretical sgRNA Design Strategy (Human PENK)

Target Feature	Amino Acid Sequence	DNA Sequence (Coding)	Edit Strategy (CBE)	Outcome
Met-Enk Core	...Tyr-Gly-Gly-Phe-Met...	...TAT GGG GGC TTC ATG...	DO NOT TOUCH	Preserves Met-Enk
Target Site	...Arg-Arg...	...CGA CGA...	CGA TGA	STOP (Premature Termination)
Downstream	...Val-Gly...	...GTG GGC...	N/A	Sequence not translated

Protocol 2: RNP Assembly & Transfection

Objective: Deliver the Base Editor machinery as a Ribonucleoprotein (RNP) complex for high fidelity and low off-target effects.

Materials

- Enzyme: Purified BE4max or evoBE4max protein (dCas9-fused Cytidine Deaminase).
- sgRNA: Chemically modified sgRNA (2'-O-methyl 3' phosphorothioate) targeting the PENK Arg6 region.
- Cell Line: Adrenal chromaffin cells (e.g., PC12) or relevant neuronal lines.
- Transfection Reagent: 4D-Nucleofector (Lonza) or Lipofectamine CRISPRMAX.

Step-by-Step Methodology

- RNP Formation:
 - Mix 60 pmol of BE4max protein with 120 pmol of sgRNA in 10 μ L of Resuspension Buffer R.
 - Incubate at room temperature for 15 minutes to form complexes.

- Cell Preparation:
 - Harvest cells (cells per reaction). Wash with PBS.
 - Resuspend cells in 20 μ L Nucleofector Solution.
- Transfection:
 - Combine RNP mix with cell suspension.
 - Electroporate using the manufacturer's optimized pulse code for your cell line.
- Recovery:
 - Immediately add 500 μ L pre-warmed media.
 - Plate into 24-well plates. Incubate for 48–72 hours.

Protocol 3: Functional Validation (Peptidomics)

Objective: Confirm the specific loss of **Adrenorphin** without reducing Met-Enkephalin levels.

Note: Western Blots are often insufficient for distinguishing small peptide variants.

Method: LC-MS/MS Targeted Peptidomics

Reference Standard: Synthetic **Adrenorphin** (YGGFMRRV-NH₂) and Met-Enkephalin (YGGFM).

Workflow

- Peptide Extraction:
 - Lyse cells in acidic extraction buffer (0.1 M HCl or 1 M Acetic Acid) to stabilize peptides and precipitate high MW proteins.
 - Boil for 10 min (inactivates proteases).

- Centrifuge at 14,000 x g for 20 min at 4°C. Collect supernatant.
- Solid Phase Extraction (SPE):
 - Use C18 spin columns.
 - Equilibrate with Methanol, then Water.
 - Load sample.^{[3][4][5]} Wash with 5% Methanol.
 - Elute with 80% Acetonitrile/0.1% Formic Acid.
- LC-MS/MS Analysis:
 - Column: C18 Reverse Phase (e.g., Kinetex 2.6µm).
 - Mobile Phase: Gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).
 - Transitions (MRM): Monitor specific parent fragment transitions.

Table 2: Validation Criteria

Analyte	Expected Result (Control)	Expected Result (Edited)	Interpretation
Met-Enkephalin	High Signal	High Signal (Unchanged)	PENK expression intact; global processing functional.
Adrenorphin	High Signal	Absent / Below LOD	Successful domain-specific ablation.
Proenkephalin	Detectable	Detectable	Precursor is still synthesized.

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